OICR-9429 vs. WDR5-0103: 10-Fold Higher Affinity and First-in-Class Non-Peptidic Antagonist Differentiation
OICR-9429 demonstrates a binding affinity (Kd) of 24–52 nM for WDR5, representing approximately 10-fold higher affinity than the peptidomimetic comparator WDR5-0103 (Kd = 450 nM) [1][2]. Unlike peptidic or peptidomimetic WDR5 antagonists, OICR-9429 is the first non-peptidic WDR5 antagonist with demonstrated cellular permeability and target engagement [3]. In cellular co-immunoprecipitation assays, OICR-9429 disrupts WDR5-MLL1 and WDR5-RbBP5 complexes with IC50 values of 223 nM and 458 nM, respectively, at concentrations < 1 µM, meeting the stringent SGC cellular activity threshold [4]. OICR-9429 also exhibits >100-fold selectivity over other chromatin reader domains, 22 protein methyltransferases, and a panel of >250 human kinases, GPCRs, and ion channels [5].
| Evidence Dimension | Binding Affinity (Kd) to WDR5 WIN-Site |
|---|---|
| Target Compound Data | OICR-9429: Kd = 24–52 nM |
| Comparator Or Baseline | WDR5-0103: Kd = 450 nM |
| Quantified Difference | ~10-fold higher affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) assay |
Why This Matters
Procuring OICR-9429 ensures at least 10-fold higher target engagement efficiency compared to earlier-generation WDR5 antagonists, reducing the required working concentration and minimizing off-target risks.
- [1] Grebien F, Vedadi M, Getlik M, et al. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nat Chem Biol. 2015;11(8):571-578. View Source
- [2] Senisterra G, Wu H, Allali-Hassani A, et al. Small-molecule inhibition of MLL1/WDR5 interaction. 2013. PMID: 23508107. View Source
- [3] SGC. WDR5 Antagonism — A WINning Approach. thesgc.org. 2015. View Source
- [4] Probes & Drugs Portal. OICR-9429 Compound Summary: Cellular Co-IP IC50 Data. probes-drugs.org. View Source
- [5] Chemical Probes Portal. OICR-9429 Off-Target Selectivity Assessment Summary. chemicalprobes.org. View Source
